1-ethyl-5-(isopropoxymethyl)-1H-pyrazole
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Overview
Description
1-Ethyl-5-(isopropoxymethyl)-1H-pyrazole is a chemical compound with the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol This compound is characterized by its pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms
Preparation Methods
The synthesis of 1-ethyl-5-(isopropoxymethyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Ethyl-5-(isopropoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
1-Ethyl-5-(isopropoxymethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(isopropoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The ethyl and isopropoxymethyl groups can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-Ethyl-5-(isopropoxymethyl)-1H-pyrazole can be compared with other pyrazole derivatives such as:
1-ethyl-3-methyl-1H-pyrazole: Similar in structure but lacks the isopropoxymethyl group, leading to different chemical properties and reactivity.
1-ethyl-5-methyl-1H-pyrazole: Contains a methyl group instead of the isopropoxymethyl group, affecting its biological activity and applications.
1-ethyl-4-(isopropoxymethyl)-1H-pyrazole: The position of the isopropoxymethyl group is different, which can influence the compound’s reactivity and interactions.
Properties
IUPAC Name |
1-ethyl-5-(propan-2-yloxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-4-11-9(5-6-10-11)7-12-8(2)3/h5-6,8H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOLYOHNIAKECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)COC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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